Terminal Alkene Reactivity Enables Downstream Functionalization Routes Inaccessible to Saturated Laurates
Dodecanoic acid, 9-decenyl ester bears a terminal ω-vinyl group (CH₂=CH–) on the alcohol-derived segment, a functional moiety absent in the closest saturated analog, decyl laurate (CAS 36528-28-6) [1]. This terminal olefin can undergo epoxidation, cross-metathesis, thiol-ene coupling, and hydrosilylation reactions that are chemically unavailable to fully saturated laurate esters. Epoxidation of terminal alkenes in decenol-based esters, demonstrated in the model compound dec-9-enyl oleate (JLE-282), proceeds with high conversion under standard peracid conditions [2]. While quantitative conversion rates for dodecanoic acid, 9-decenyl ester itself are not yet reported in peer-reviewed studies, the structural identity of the terminal alkene—identical to that in JLE-282 and other characterized dec-9-enyl esters—establishes a class-level expectation of comparable reactivity [2]. In contrast, decyl laurate, lauryl laurate, and oleyl laurate (internal double bond) lack this terminal olefin reactivity profile entirely [1].
| Evidence Dimension | Presence of terminal alkene functional group for covalent derivatization |
|---|---|
| Target Compound Data | Terminal ω-vinyl group present (CH₂=CH– on C10 alcohol segment); 1 double bond equivalent |
| Comparator Or Baseline | Decyl laurate: 0 double bonds (fully saturated); Oleyl laurate: 1 internal double bond (C9=C10, cis); Lauryl laurate: 0 double bonds |
| Quantified Difference | Qualitative functional group difference; terminal alkene absent in all saturated comparators and internally unsaturated oleyl laurate |
| Conditions | Structural analysis based on SMILES: CCCCCCCCCCCC(=O)OCCCCCCCCC=C [1] |
Why This Matters
For procurement aimed at synthesizing epoxidized lubricant precursors, polymerizable macromonomers, or surface-tethered coatings, the terminal alkene provides a covalent anchoring or cross-linking site that fully saturated and internally unsaturated laurate esters cannot supply.
- [1] Mol-Instincts. Dodecanoic acid, 9-decenyl ester – SMILES and Structural Data. CC-DPS, 2020. View Source
- [2] Bouzidi, L.; Li, S.; Narine, S.S. Lubricating and Waxy Esters. 4. Synthesis, Crystallization Behavior, Melt Behavior, and Flow Behavior of Linear Monoesters Incorporating 9-Decenol and 9-Decenoic Acid. Ind. Eng. Chem. Res. 2013, 52(7), 2606–2618. View Source
